![molecular formula C18H22ClNO B13747888 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H21NO It is known for its unique structure, which includes a cyclopropane ring substituted with a dibenzylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol typically involves the reaction of N,N-dibenzylglycine ethyl ester with ethylmagnesium bromide. The reaction proceeds under controlled conditions to yield the desired product. The reaction conditions include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Dibenzylamino)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Dibenzylamino)methyl]cyclopropanol
- N,N-Dibenzyl-1-hydroxycyclopropylmethanamine
- 1-[(Bis(phenylmethyl)amino)methyl]-1-cyclopropanol
Uniqueness
1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride is unique due to its specific structural features, such as the cyclopropane ring and the dibenzylamino group.
Propiedades
Fórmula molecular |
C18H22ClNO |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
1-[(dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(11-12-18)15-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H |
Clave InChI |
UGGYSALJPLAMAM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


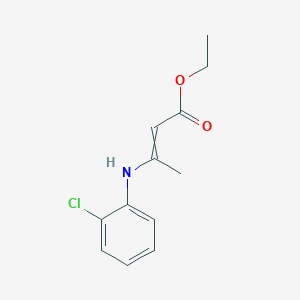






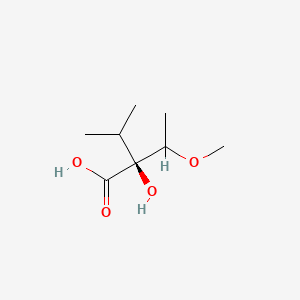
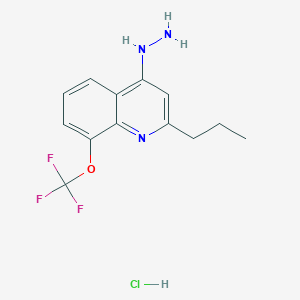
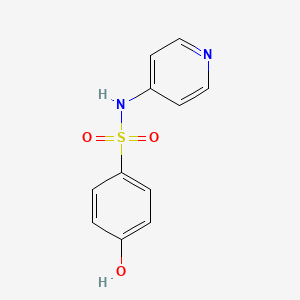


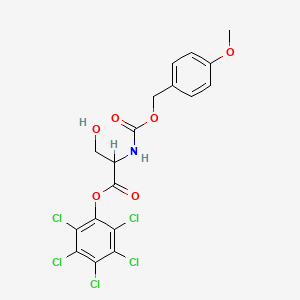
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
